molecular formula C21H38N6O7 B188782 L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) CAS No. 129426-47-7

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)

Cat. No.: B188782
CAS No.: 129426-47-7
M. Wt: 486.6 g/mol
InChI Key: KAOCRFBKEXNERP-HLNSEHPISA-N
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Description

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is a peptide compound composed of multiple amino acids It is a sequence of L-Alanine, L-alanyl, L-valyl, glycyl, L-isoleucyl, and glycyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of bioreactors and fermentation processes can also be explored for the production of peptides in bulk.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present in the sequence.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the peptide’s interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: A dipeptide with similar properties but shorter in length.

    L-Valyl-L-alanine: Another dipeptide with a different sequence but similar amino acid composition.

    L-Alanyl-L-tyrosine: A peptide with different amino acids but similar synthetic and functional properties.

Uniqueness

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer chain length and specific amino acid composition make it suitable for more complex interactions and functions compared to shorter peptides.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N6O7/c1-7-11(4)17(20(32)24-8-14(28)25-13(6)21(33)34)26-15(29)9-23-19(31)16(10(2)3)27-18(30)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,31)(H,24,32)(H,25,28)(H,26,29)(H,27,30)(H,33,34)/t11-,12-,13-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOCRFBKEXNERP-HLNSEHPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156152
Record name L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129426-47-7
Record name L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129426477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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